4-chloro-1-propyl-1H-pyrazole
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Overview
Description
4-Chloro-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of a chlorine atom at the fourth position and a propyl group at the first position makes this compound unique. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets due to their versatile scaffold . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles have been found to have a broad range of pharmacological properties . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Result of Action
Pyrazoles and their derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The stability and reactivity of pyrazoles can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 4-chloro-1-propylhydrazine with 1,3-diketones under acidic or basic conditions can yield the desired pyrazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-propyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazole
- 4-Chloro-1-ethyl-1H-pyrazole
- 4-Chloro-1-butyl-1H-pyrazole
Comparison: 4-Chloro-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the propyl group provides different steric and electronic effects, potentially leading to distinct biological interactions and applications .
Properties
IUPAC Name |
4-chloro-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNHOVXFLARMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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